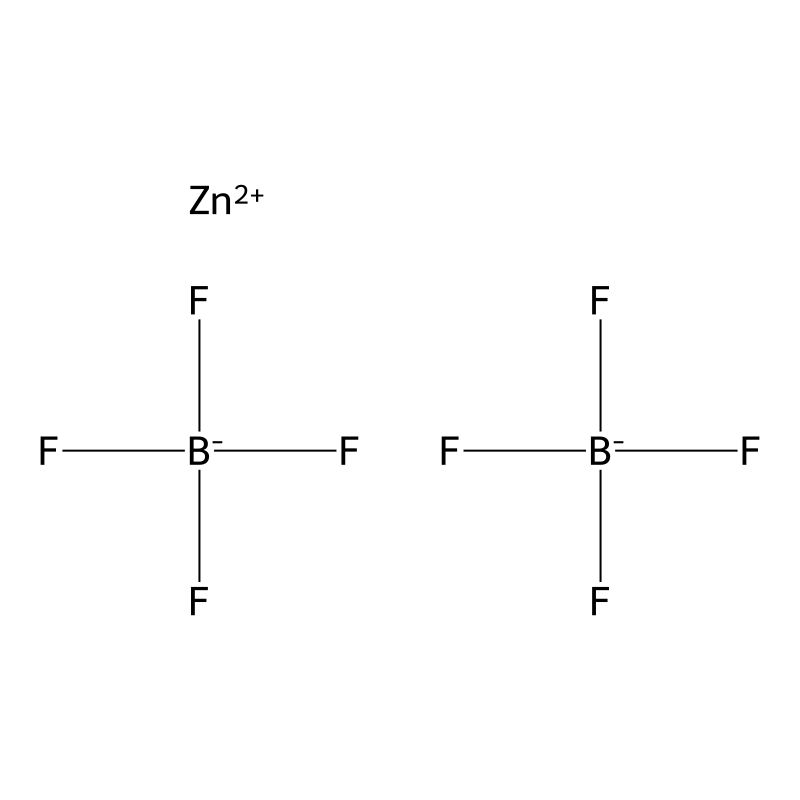

Zinc fluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

synthesis of zinc fluoroborate from zinc oxide and fluoroboric acid

Synthesis of Zinc Fluoroborate by Wet Method

This synthesis involves a reaction between zinc oxide (ZnO) and fluoroboric acid (HBF₄) to produce this compound (Zn(BF₄)₂) in an aqueous solution [1] [2].

Detailed Experimental Protocol [1]

- Objective: To synthesize this compound with maximum yield and purity, and to investigate its application as a flame retardant for cotton fabrics.

- Reaction: The proposed reaction is: ZnO + HBF₄ → Zn(BF₄)₂ + H₂O.

- Materials: Fluoroboric acid (HBF₄) and zinc oxide (ZnO) as reactants.

- Optimized Parameters for Maximum Yield: The study determined the following optimal conditions to achieve a 97% product yield and 98% purity:

- Molar Ratio (nZnO/nHBF₄): 1:3

- Temperature: 90 °C

- Reaction Period: 90 minutes

- Stirring was applied, though the specific stirrer rate is not detailed.

- Work-up and Purification: After the reaction, the product mixture is cooled. The solid this compound product is then separated from the reaction mixture, likely via filtration, followed by purification and drying to obtain the final pure product [2].

- Characterization: The synthesized product was characterized using:

- FT-IR Spectroscopy

- BF₄⁻ Ion Selective Electrode

- X-ray Diffraction (XRD)

- Application Performance: When applied as a flame retardant by impregnating cotton fabric with a 50% this compound solution, the Limiting Oxygen Index (LOI) value increased from 16 (original fabric) to above 55, indicating significant flame retardancy [1].

The following diagram illustrates the experimental workflow:

Diagram 1: Experimental workflow for synthesizing this compound and testing its flame retardant application.

Key Properties and Applications of this compound

This compound is a versatile inorganic compound with several industrial applications.

Summary of Properties and Uses [2]

| Property / Aspect | Description |

|---|---|

| Molecular Formula | Zn(BF₄)₂ |

| Appearance | White, crystalline, odorless solid |

| Solubility | Soluble in water, forming a slightly acidic solution |

| Primary Applications | Metal surface treatment (corrosion inhibitor), electrolyte additive in batteries, catalyst in polymerization, flame retardant for textiles, reagent in organic synthesis, and component in soldering/welding fluxes. |

Industrial and Research Context

Industrial Viability: The wet chemical synthesis method from zinc oxide and fluoroboric acid is recognized in a 2025 production cost analysis, confirming its status as a standard and industrially relevant manufacturing process [2].

Catalytic Applications: A very recent study (2024) highlights the use of zinc tetrafluoroborate as an efficient and mild catalyst for the α-stereoselective synthesis of pseudoglycals, which are valuable intermediates in organic chemistry, exemplified in the synthesis of a cardiac glycoside anticancer agent [3]. This underscores its value in modern, complex chemical synthesis.

Alternative Synthesis Route: Research from 2017 demonstrates that this compound can also be synthesized via a mechanochemical reaction between zinc fluoride (ZnF₂) and boron (B), processed using a high-energy ball mill. The maximum yield for this alternative method was achieved with a 0.8 molar ratio (B/ZnF₂) and a 3000-minute reaction duration [4].

Suggestions for Further Research

The available information provides a strong foundation for the wet synthesis method. For the most current research, you might find it helpful to:

- Search specialized databases like SciSpace, Google Scholar, or the RSC Publishing platform using the keywords "this compound synthesis".

- Refine your search by adding the year (e.g., "2024" or "2025") to find the latest publications.

- Look for reviews on "halogen-free flame retardants" or "zinc-based catalysts," which may discuss this compound and provide leads to newer primary research articles.

References

- 1. (Open Access) Synthesis of Zinc by Wet Method and... Fluoroborate [scispace.com]

- 2. Production Cost Analysis Reports 2025 this compound [procurementresource.com]

- 3. efficient synthesis of digitoxin α-L-amicetose [xlink.rsc.org]

- 4. and Characterization of Synthesis from Zinc ... Fluoroborate Zinc [link.springer.com]

mechanochemical synthesis of zinc fluoroborate from zinc fluoride and boron

Core Synthesis Method & Quantitative Data

The following table consolidates the key parameters and findings from the primary research on the [1] [2].

| Aspect | Details from the Study |

|---|---|

| Reaction | ZnF₂ + B → Zn(BF₄)₂ (Mechanochemical) |

| Method | High-energy ball milling [1] [2] |

| Optimal Molar Ratio (B/ZnF₂) | 0.8 [1] [2] |

| Optimal Milling Time | 3000 minutes [1] [2] |

| Maximum Yield | 83% pure product after purification [1] [2] |

| Purification Method | Extraction with water [1] [2] |

| Characterization Techniques | FT-IR, BF₄⁻ ion-selective electrode, SEM, EDX, TG-DTA [1] [2] |

| Key Finding (Decomposition) | B-F bond decomposition starts at 300 °C [2] |

Alternative Synthesis Method

For a broader perspective, another study details a wet synthesis method with significantly different parameters [3]:

- Reaction: ZnO + HBF₄ → Zn(BF₄)₂

- Optimal Conditions: Reactant ratio (nZnO/nHBF₄) of 1:3 at 90 °C for 90 minutes.

- Outcome: This method achieved a higher reported yield of 97% with a purity of 98% [3].

Experimental Protocol for Mechanochemical Synthesis

Here is a detailed methodology based on the cited research for replicating the mechanochemical process [1] [2]:

- Setup: Use a high-energy ball mill. The specific study does not detail the mill type, but planetary ball mills or mixer mills are common for such syntheses.

- Loading: Charge the milling jar with the reactant powders—zinc fluoride (ZnF₂) and boron (B)—at the optimized molar ratio of 0.8 (B/ZnF₂). Include the milling balls.

- Milling: Process the mixture in the ball mill for 3000 minutes.

- Purification: After milling, the reaction mixture will contain the product, excess reactants, and side products. To isolate zinc fluoroborate:

- Transfer the solid mixture to a container.

- Add water and stir to dissolve the water-soluble this compound.

- Separate the aqueous solution from the insoluble solids via filtration.

- Recover the pure this compound from the solution, likely by evaporation or crystallization.

- Characterization: Verify the product's identity and purity using the techniques listed in the table above.

The diagram below illustrates this experimental workflow.

Research Context & Application

- Mechanochemistry: This synthesis is an example of a solvent-free or minimal-solvent approach, which is a growing trend in green chemistry. It uses mechanical energy from grinding to initiate chemical reactions, often leading to faster reactions and different selectivities compared to traditional solution-based methods [4].

- Applications of this compound: The compound is valued in several high-technology areas. The search results confirm its use as a catalyst in organic synthesis [1] [2] and as an effective flame retardant for cotton fabrics [3].

References

- 1. and Characterization of Synthesis from... | AVESİS this compound [avesis.gazi.edu.tr]

- 2. Synthesis and Characterization of Zinc from Fluoroborate ... Zinc [link.springer.com]

- 3. (Open Access) Synthesis of Zinc by Wet Method and Its... Fluoroborate [scispace.com]

- 4. Multicomponent mechanochemical - Chemical Science... synthesis [pubs.rsc.org]

zinc fluoroborate Fourier-transform infrared spectroscopy characterization

FTIR Characterization of Zinc Fluoroborate

The table below summarizes the key information from a study that synthesized this compound and confirmed its structure using FTIR among other techniques [1].

| Aspect | Characterization Details |

|---|---|

| Synthesis Method | Wet method using fluoroboric acid (HBF₄) and zinc oxide (ZnO) as reactants [1]. |

| Optimal Reaction Conditions | Reactant ratio (nZnO/nHBF₄) of 1:3, temperature of 90 °C, reaction period of 90 minutes [1]. |

| Product Yield & Purity | Maximum yield of 97% with a purity of 98% [1]. |

| FTIR Role | Used for product characterization, confirming the chemical structure [1]. |

| Key Application | Demonstrated as a highly effective flame retardant for cotton fabrics, increasing Limiting Oxygen Index (LOI) from 16 to over 55 [1]. |

Experimental Protocol for Synthesis and Characterization

For researchers aiming to replicate or build upon this work, the following workflow and detailed procedures can serve as a guide. The diagram below outlines the key stages of the synthesis and characterization process.

Synthesis via Wet Method [1]

- Reaction Setup: In a suitable reaction vessel, mix fluoroboric acid (HBF₄) and zinc oxide (ZnO) in a molar ratio of 3:1 (HBF₄:ZnO).

- Process Conditions:

- Maintain the reaction temperature at 90 °C.

- Stir the mixture continuously for a reaction period of 90 minutes.

- The reaction is carried out in an alkaline medium (pH > 12).

- Product Recovery:

- Collect the precipitated product by centrifugation.

- Wash the precipitate thoroughly with distilled water and ethanol until the washings are neutral.

- Dry the final product at 80 °C to obtain a powder.

- For enhanced crystallinity, the powder can be annealed at 500 °C.

FTIR Characterization Protocol [2] [3]

- Sample Preparation: For solid powders like this compound, the Attenuated Total Reflectance (ATR) technique is most suitable. Place a small amount of the finely ground powder directly onto the crystal of the ATR accessory and clamp it firmly to ensure good contact [2].

- Instrument Settings:

- Data Collection:

- First, collect a background spectrum (without the sample) to correct for atmospheric interference.

- Then, collect the sample spectrum. The instrument software will automatically subtract the background to generate the final FTIR spectrum [2].

- Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands. While the specific peaks for this compound are not detailed in the search results, FTIR is sensitive to B-F and Zn-O bond vibrations, which would be the key focus for confirming the compound's structure [1] [3].

Research Applications and Future Directions

The demonstrated efficacy of this compound as a flame retardant opens avenues for further research [1].

- Performance Verification: You can adopt the Limiting Oxygen Index (LOI) test and high-temperature durability tests to validate the flame-retardant properties of your synthesized material on various fabrics [1].

- Material Formulation: Explore its use in polymer composites, coatings, and other material systems requiring flame resistance.

- Alternative Applications: Investigate other potential uses for this compound, such as catalysts in organic synthesis or as a source of zinc and boron in micronutrient fertilizers.

References

what is zinc fluoroborate used for in research

Experimental Protocols and Methodologies

Synthesis of Zinc Fluoroborate

Research outlines multiple synthesis pathways. The following diagram illustrates two primary methods, including the key steps for the mechanochemical approach:

Synthesis pathways for this compound, highlighting optimized mechanochemical reaction parameters [1] [2].

Key steps for the mechanochemical method [1]:

- Reaction: Combine zinc fluoride (ZnF₂) and boron (B) in a 0.8 molar ratio (B/ZnF₂).

- Mechanochemical Activation: Use a high-energy ball mill for 3000 minutes to drive the solid-state reaction.

- Purification: The reaction mixture is extracted with water to separate the product from excess reactants and side products, yielding 83% pure this compound.

Characterization of this compound

To confirm the identity and properties of the synthesized compound, researchers employ several characterization techniques [1]:

- FT-IR Spectroscopy: Identifies functional groups and confirms the formation of B-F bonds.

- Ion-Selective Electrode: Measures fluoride ion concentration to assess composition.

- Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Analysis: Examines the surface morphology and provides elemental analysis.

- Thermogravimetric-Differential Thermal Analysis (TG-DTA): Studies the thermal stability and decomposition behavior of the compound, showing the breakdown of the B-F bond starting at 380°C.

Quantitative Data in Energy Storage Research

In Zinc-ion battery research, electrolytes based on this compound show superior performance. The table below compares a hydrous organic electrolyte against a traditional aqueous one:

| Electrolyte Component | ZnBF-VC (Hydrous Organic) | ZnBF-H₂O (Aqueous) |

|---|---|---|

| Solvent | Vinylene Carbonate (VC) [3] | Water [3] |

| Zn²⁺ Transfer Number | 0.53 [3] | 0.24 [3] |

| Key SEI Components | ZnF₂, ZnCO₃ (Organic/Inorganic Hybrid) [3] | Information Not Provided |

| Cycle Lifespan (Zn||Zn cell) | > 2200 hours [3] | Information Not Provided |

| Key Advantages | Dendrite-free deposition, suppressed hydrogen evolution, wider electrochemical stability window [3] | Simplicity, low cost [3] |

Zinc in Biological Contexts

While This compound itself is not directly studied in drug development, research into zinc ions (Zn²⁺) is highly relevant for professionals in that field. Zinc is a crucial signaling molecule in immunology and cellular health [4] [5].

The diagram below illustrates the role of zinc in key immunological pathways, which is a primary focus of related research:

Zinc modulates immune pathways, inhibiting viral replication and inflammation while boosting interferon response [4].

Key mechanistic insights include [4] [5]:

- Antiviral Action: Zinc can inhibit the RNA-dependent RNA polymerase (RdRP) of viruses like SARS-CoV-2, blocking their ability to replicate.

- Immunomodulation: Zinc helps enhance the type 1 interferon response, a key part of the innate immune system. It also modulates inflammation by inhibiting STAT3 signaling downstream of the IL-6 receptor, a pathway often associated with severe inflammatory responses.

References

- 1. Synthesis and Characterization of Zinc from... | AVESİS Fluoroborate [avesis.gazi.edu.tr]

- 2. Production Cost Analysis Reports this compound 2025 [procurementresource.com]

- 3. sciencedirect.com/science/article/abs/pii/S2405829723003495 [sciencedirect.com]

- 4. Frontiers | A Hypothesis for the Possible Role of Zinc in the... [frontiersin.org]

- 5. Cellular zinc metabolism and zinc : from biological functions... signaling [nature.com]

Application Notes: Zinc-Based Flame Retardants for Cotton

The following table summarizes the key performance data from studies on cotton fabrics treated with different zinc-based flame retardants, illustrating their effectiveness.

| Zinc Compound | Formulation & Application Method | Key Performance Results | Reference |

|---|

| ZnO & ZnO/ZnS Microstructures | Hydrothermal growth or physisorption of rods/particles onto cotton. | ↓ Heat Release Rate (HRR): 118 → 70 kW/m² ↓ Total Smoke Release (TSR): 18.3 → 6.0 m²/m² | [1] | | ZnO (as Co-catalyst) | FR system (Organic Phosphorus + Melamine resin) applied with pad-dry-cure; ZnO as co-catalyst. | Improved char formation and flame retardancy; compensated for strength loss from FR treatment. | [2] | | Synthetic Zinc Carbonate Hydroxide | Impregnation with squeeze rolls for uniform deposition. | Prolonged burning time: 200.5 sec (20.2% add-on) to 337.5 sec (45.4% add-on). | [3] | | Polypyrrole-ZnO-CNT Nanocomposite | In-situ polymerization followed by pad-dry-cure coating. | Enhanced flame-retardant and UV-protection properties compared to untreated cotton. | [4] |

The general mechanism by which these zinc-based additives function involves both condensed phase and gas phase activity [5]. They can promote the formation of a protective char layer that insulates the underlying fabric and may also release non-flammable gases that dilute oxygen and fuel in the flame zone.

Below is a generalized experimental workflow for applying a flame-retardant coating to cotton fabric, synthesizing methods from the research.

Detailed Experimental Protocol

This protocol is adapted from methodologies used for applying zinc oxide and nanocomposite coatings to cotton fabric [2] [4] [1].

Materials and Equipment

- Fabric: Desized, scoured, and bleached 100% cotton fabric.

- Chemicals: The specific zinc fluoroborate salt or solution to be tested. For reference studies, this included Zinc nitrate, Hexamethylenetetramine (for hydrothermal growth), or pre-formed ZnO nanoparticles [1]. A cross-linking agent (e.g., 1,2,3,4-Butanetetracarboxylic Acid - BTCA) and catalyst (e.g., Sodium hypophosphite - SHP) may be required [4].

- Equipment: Padder, drying oven, curing oven, analytical balance, beakers, stirrers. A vertical flame chamber (e.g., VC-2 cabinet per ASTM D6413-08) and cone calorimeter (per ISO 5660-1) for testing [1].

Fabric Pre-treatment (Optional)

Atmospheric pressure plasma treatment can be applied to clean the cotton fiber surface and introduce functional groups, improving the adhesion and durability of the subsequent flame-retardant coating [2].

Coating Formulation

- Prepare a solution or suspension of your this compound in deionized water. The concentration will need to be optimized.

- If using a cross-linking system, add the cross-linker (e.g., BTCA) and catalyst (e.g., SHP) to the solution [4].

- Stir the mixture thoroughly to ensure a homogeneous solution/dispersion.

Application Process (Pad-Dry-Cure)

- Padding: Immerse the cotton fabric in the prepared solution and pass it through a padder with a fixed nip pressure to achieve a wet pick-up of around 80-90%.

- Drying: Dry the impregnated fabric in an oven at 80-85°C for 5-7 minutes to remove moisture.

- Curing: Cure the fabric at a higher temperature (e.g., 160-180°C for 1-2 minutes) to cross-link the finish and fix it to the cellulose fibers [2] [6].

Post-treatment (Optional)

To counteract the poor hand feel and reduction in mechanical strength that often accompanies flame-retardant finishing, a softener (e.g., Ultratex FSA New) can be applied. Wetting agents can also be added to the formulation to improve flame resistance [6].

Performance Testing and Characterization

After treatment, the fabric's performance should be evaluated using the following tests:

- Flammability Test: Use a vertical flame test (ASTM D6413-08) to measure after-flame time, after-glow time, and char length [1].

- Cone Calorimetry: This provides critical fire performance data like Heat Release Rate (HRR), Total Heat Release (THR), Total Smoke Release (TSR), and Fire Growth Rate (FIGRA) under a controlled heat flux [1].

- Thermogravimetric Analysis (TGA): Measures the thermal degradation behavior and char residue of the treated fabric [1] [6].

- Mechanical Testing: Assess the tensile and tear strength to determine any loss of mechanical properties due to the treatment [2] [6].

- Surface Morphology: Use Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) to examine the deposition and distribution of the flame-retardant on the fiber surface [1].

- Chemical Structure Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can identify new chemical bonds formed between the cotton and the flame-retardant finish [2] [6].

Conclusion and Development Path

The existing research strongly supports the potential of inorganic zinc compounds as effective and less-toxic flame retardants for cotton. While data on This compound is absent, the established protocols for similar materials provide a solid foundation for your experimentation. Your research can contribute valuable knowledge by focusing on optimizing the this compound formulation, application process, and thoroughly characterizing its unique flame-retardant mechanism and performance.

References

- 1. ZnO Microstructures as Flame - Retardant Coatings on Cotton Fabrics... [pmc.ncbi.nlm.nih.gov]

- 2. Effect of zinc oxide on flame finishing of plasma pre-treated... retardant [link.springer.com]

- 3. Burning of a Cotton Fabric Impregnated by Synthetic Zinc Carbonate... [link.springer.com]

- 4. Study on flame - retardant and UV-protection properties of cotton ... [pubs.rsc.org]

- 5. retardants: types of compositions... — useful article from Brucite+ Flame [brucite.plus]

- 6. Effect of softener and wetting agent on improving the flammability... [link.springer.com]

Comprehensive Application Notes and Protocols: Zn(BF4)₂ as Catalyst for Biginelli Condensation

Introduction to the Biginelli Reaction and Zinc Catalysis

The Biginelli reaction, discovered by Pietro Biginelli in 1891, represents one of the most significant multicomponent reactions in synthetic organic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from readily available starting materials: an aldehyde, a β-ketoester, and urea/thiourea [1]. This transformation has experienced a remarkable resurgence in interest over recent decades due to the pronounced pharmacological activities exhibited by DHPM derivatives, including calcium channel blocking, antihypertensive, antiviral, antitumor, antibacterial, and anti-inflammatory properties [2] [3]. The widespread therapeutic relevance of these heterocycles has established the Biginelli reaction as a cornerstone methodology in medicinal chemistry and drug discovery campaigns.

The development of efficient catalytic systems has been central to enhancing the synthetic utility of the Biginelli reaction. While traditionally catalyzed by Brønsted acids under harsh conditions, modern approaches have increasingly leveraged Lewis acid catalysts to improve reaction efficiency, substrate scope, and functional group tolerance [1] [4]. Among these, zinc-based catalysts have emerged as particularly privileged candidates due to their low cost, low toxicity, and exceptional catalytic proficiency. Zinc compounds such as ZnBr₂, ZnCl₂, and zinc-containing coordination polymers have demonstrated remarkable efficacy in promoting the Biginelli condensation under various reaction conditions [5] [4].

Although specific literature reports on Zn(BF₄)₂ remain limited, this catalyst shares characteristics with other zinc-based systems that have been successfully employed in Biginelli reactions. The tetrafluoroborate anion may offer advantages in terms of solubility and Lewis acidity modulation, potentially enhancing catalytic performance. This application note synthesizes the existing knowledge on zinc catalysis in Biginelli reactions and provides protocols for implementing Zn(BF₄)₂ based on these established principles, with specific adaptations for this particular salt.

Comparative Analysis of Zinc Catalysts in Biginelli Reactions

Table 1: Performance Comparison of Various Zinc-Based Catalysts in Biginelli Reactions

| Catalyst | Reaction Conditions | Aldehyde Type | Yield Range | Key Advantages | Reference |

|---|---|---|---|---|---|

| ZnBr₂ | Solvent-free, 80°C | Aliphatic | 65-92% | High efficacy for aliphatic aldehydes, solvent-free | [5] |

| ZnCl₂ | Ethanol, reflux | Aromatic | 70-85% | Widely available, effective with aromatic aldehydes | [2] |

| Zn(II) Coordination Polymers | Batch & continuous flow | Aromatic & heterocyclic | 85-95% | Reusable, heterogeneous, excellent yields | [4] |

| Zinc-doped Fluorapatite | Ethanol, reflux | Aromatic | 80-90% | Heterogeneous, eco-friendly, recyclable | [2] |

| Zn(BF₄)₂ (projected) | Solvent-free/Ethanol, 70-80°C | Broad scope | Expected: 75-90% | Enhanced Lewis acidity, tunable solubility | Based on analogous systems |

The comparative data reveals that zinc-based catalysts generally deliver excellent yields across various reaction conditions and substrate types. The solvent-free approach using ZnBr₂ demonstrates particular efficiency for aliphatic aldehydes, which traditionally present greater challenges in Biginelli reactions compared to their aromatic counterparts [5]. The development of zinc-containing coordination polymers has further expanded the toolkit, enabling sophisticated heterogeneous catalysis that combines high efficiency with superior reusability profiles [4]. These systems have been successfully implemented under both batch and continuous flow conditions, highlighting their versatility for different production scales.

The projected performance for Zn(BF₄)₂ is extrapolated from these established zinc catalysts, with the tetrafluoroborate anion potentially offering enhanced Lewis acidity and favorable solubility properties. The BF₄⁻ anion is known to function as a weakly coordinating anion, which may increase the accessibility of the zinc center for substrate activation. Additionally, the potential for tunable solubility could facilitate reaction optimization in both solvent-free and solution-based conditions, making Zn(BF₄)₂ a versatile candidate for diverse synthetic scenarios.

Experimental Protocols

General Considerations

Chemical Safety: All starting materials and catalysts should be handled in accordance with standard laboratory safety protocols, with particular attention to appropriate ventilation when handling volatile aldehydes. Analytical Requirements: Reaction monitoring is typically performed by TLC (silica gel, hexane/ethyl acetate 4:1 mobile phase) or LC-MS. Purification: Products are generally purified by recrystallization from ethanol or ethyl acetate/hexane mixtures, with chromatographic methods (silica gel) employed when necessary.

Protocol 1: Solvent-Free Biginelli Reaction Using Zn(BF₄)₂

This protocol adapts established solvent-free methodologies successful with other zinc catalysts [5] [6], optimizing for Zn(BF₄)₂.

- Step 1: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (10-12 mmol), and Zn(BF₄)₂ (10 mol%, 0.01 mmol). The slight excess of urea/thiourea ensures complete conversion.

- Step 2: Heat the reaction mixture to 80°C with continuous stirring (500 rpm) for the specified time (2-4 hours, monitor by TLC). The reaction mixture typically becomes homogeneous initially, with product precipitation occurring as the reaction progresses.

- Step 3: After completion (monitored by TLC), cool the reaction mixture to room temperature. The solid product can be initially separated by decanting or using a spatula.

- Step 4: Wash the crude product thoroughly with cold water (2 × 10 mL) to remove excess urea and catalyst residues, followed by recrystallization from ethanol or ethyl acetate/hexane to afford the pure DHPM.

- Step 5: Characterize the product using standard analytical techniques (MP, IR, ¹H NMR, ¹³C NMR, MS) to confirm identity and purity.

Table 2: Optimization Conditions for Zn(BF₄)₂-Catalyzed Biginelli Reaction Under Solvent-Free Conditions

| Parameter | Screened Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 5-15 mol% | 10 mol% | <5 mol%: Incomplete conversion (<50%); >10 mol%: No significant improvement |

| Temperature | 60-100°C | 80°C | <70°C: Slow reaction (>6 h); >90°C: Potential decomposition |

| Reaction Time | 1-6 hours | 2-4 hours | <2 h: Incomplete conversion; >4 h: No yield improvement |

| Molar Ratio | 1:1:1 to 1:1.2:1 | 1:1:1.1 (aldehyde:β-ketoester:urea) | 1.1 eq urea ensures complete conversion |

| Work-up | Water wash, recrystallization | Cold water then ethanol recrystallization | Effective catalyst removal and high purity |

Protocol 2: Solution-Phase Biginelli Reaction Using Zn(BF₄)₂

For substrates that require solubility or when performing reactions on small scale, solution-phase conditions may be preferable.

- Step 1: In a round-bottom flask equipped with a condenser, suspend or dissolve the aldehyde (10 mmol), β-ketoester (10 mmol), and urea/thiourea (12 mmol) in absolute ethanol (15-20 mL).

- Step 2: Add Zn(BF₄)₂ (10 mol%) to the reaction mixture and heat under reflux with stirring (3-6 hours, monitor by TLC).

- Step 3: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate upon cooling. If not, concentrate the reaction mixture under reduced pressure to approximately one-third volume to induce precipitation.

- Step 4: Collect the solid by filtration and wash with cold ethanol (5 mL) followed by cold water (10 mL) to remove any residual catalyst or starting materials.

- Step 5: Recrystallize the crude product from an appropriate solvent system (typically ethanol or ethanol/water) to afford the pure DHPM derivative.

Substrate Scope and Limitations

The Zn(BF₄)₂-catalyzed Biginelli reaction is expected to demonstrate a broad substrate scope analogous to other zinc catalysts. Aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents typically provide good to excellent yields (70-90%), though sterically hindered ortho-substituted derivatives may require extended reaction times [3]. Heterocyclic aldehydes such as furfural and pyridine carboxaldehydes generally perform well under these conditions. Aliphatic aldehydes, while sometimes challenging in classical Biginelli conditions, should provide moderate to good yields (65-85%) with Zn(BF₄)₂ catalysis, consistent with other zinc-based systems [5].

For the β-ketoester component, ethyl acetoacetate is the most commonly employed and typically provides the highest yields. However, methyl acetoacetate, tert-butyl acetoacetate, and other β-diketones such as acetylacetone are also viable substrates, though reaction rates and yields may vary. Both urea and thiourea participate effectively in this transformation, with thiourea derivatives sometimes requiring slightly longer reaction times but generally providing the corresponding 2-thioxo derivatives in good yields [6].

Reaction Mechanism and Optimization

Mechanistic Pathway of the Zinc-Catalyzed Biginelli Reaction

The mechanism of the Biginelli reaction has been extensively studied, with contemporary evidence strongly supporting the iminium pathway first proposed by Kappe [1] [4]. This mechanism involves a series of acid-catalyzed steps that proceed through discrete iminium and enol intermediates.

The zinc catalyst acts as a Lewis acid activator at multiple points in this mechanism. First, it activates the carbonyl group of the aldehyde toward nucleophilic attack by urea. Second, it facilitates the enolization of the β-ketoester, increasing its nucleophilicity. Finally, it promotes the cyclization and dehydration steps that complete the transformation. The BF₄⁻ anion may further assist by weakly coordinating to reaction intermediates, facilitating proton transfer processes.

Critical Optimization Parameters

Several factors critically influence the efficiency of Zn(BF₄)₂-catalyzed Biginelli reactions:

- Acid Strength: The Lewis acidity of zinc is central to the catalytic cycle, activating carbonyl compounds toward nucleophilic attack. Recent studies with heteropolyacid catalysts have demonstrated that optimal acidic strength falls within a specific range (120-140 kJ mol⁻¹), with stronger acids potentially leading to decomposition pathways [7].

- Solvent Effects: The reaction medium significantly impacts both yield and reaction rate. Solvent-free conditions often provide the best performance due to high effective concentration and minimized solvation of catalytic species [6]. When solvents are necessary, ethanol represents a suitable green solvent, while ionic liquids may offer rate enhancement through stabilization of charged intermediates [7].

- Temperature Control: Maintaining optimal temperature (typically 70-85°C) is essential for balancing reaction rate with product stability. Excessive temperatures may promote side reactions, including decomposition, while insufficient temperatures dramatically reduce reaction rates.

Analytical Characterization and Quality Control

Standard Analytical Methods for DHPM Characterization

Rigorous analytical characterization is essential for confirming product identity and purity. The following techniques represent the standard arsenal for DHPM analysis:

- Melting Point Determination: DHPM derivatives typically exhibit sharp melting points between 180-250°C. Melting point analysis provides a preliminary assessment of purity, with depressed or broad melting ranges indicating potential impurities.

- Spectroscopic Analysis:

- FT-IR Spectroscopy: Characteristic absorptions include N-H stretches (3220-3320 cm⁻¹), carbonyl stretches (1690-1740 cm⁻¹), and C=C stretches (1640-1660 cm⁻¹). Thione derivatives show C=S stretches around 1200-1250 cm⁻¹.

- ¹H NMR Spectroscopy (DMSO-d₆ or CDCl₃): Diagnostic signals include the C4-H proton (δ 5.0-5.3, doublet), C6-methyl group (δ 2.2-2.4, singlet), ester methyl/methylene protons (δ 1.0-1.2, triplet and δ 3.9-4.1, quartet), and NH protons (δ 7.5-7.8 and δ 9.2-9.7, broad singlets exchanged with D₂O).

- ¹³C NMR Spectroscopy: Key signals include the C2 carbonyl (δ 165-175), C5 carbonyl (δ 165-170), C6 (δ 100-110), and ester carbons.

- Mass Spectrometry: Both EI and ESI techniques effectively confirm molecular ion peaks and fragmentation patterns consistent with DHPM structures.

- Chromatographic Methods: TLC (silica gel, hexane:ethyl acetate) and HPLC methods provide purity assessment, with DHPMs typically showing Rf values of 0.3-0.5 in 4:1 hexane:ethyl acetate.

Reaction Monitoring and Optimization

Effective monitoring of the Biginelli reaction is essential for process optimization and control:

- TLC Monitoring: Regular sampling and TLC analysis (hexane:ethyl acetate, 4:1) allows tracking of reaction progress. DHPMs typically have Rf values of 0.3-0.5 in this system, while starting materials show higher Rf values.

- In Situ Techniques: For continuous processes or mechanistic studies, in situ IR or NMR spectroscopy can provide real-time information about reaction progress and intermediate formation [4].

- Yield Optimization: For challenging substrates, systematic variation of catalyst loading (5-15 mol%), temperature (70-100°C), and stoichiometry may be necessary to achieve optimal results.

Applications in Drug Discovery and Synthesis

Pharmaceutical Applications of DHPM Derivatives

The dihydropyrimidinone core represents a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting substantial biological activities:

- Calcium Channel Blockers: DHPM derivatives such as monastrol and related compounds demonstrate significant activity as mitotic kinesin Eg5 inhibitors, representing promising anticancer agents [1] [8]. The discovery of monastrol in 1999 at the Institute for Chemistry and Cell Biology highlighted the potential of DHPMs in disrupting mitosis, stimulating extensive structure-activity relationship studies.

- Anticancer Agents: Recent investigations have identified DHPM derivatives with impressive selective cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer), A549 (human alveolar basal epithelial cells), and Caco-2 (human epithelial colorectal cells) [4]. Notably, several DHPMs demonstrate excellent selectivity for tumor cells over healthy fibroblasts, highlighting their therapeutic potential.

- Adenosine Receptor Antagonists: Tricyclic DHPM derivatives have been developed as highly selective A2b adenosine receptor antagonists, representing potential therapeutic agents for inflammatory conditions and cancer [1].

- Antimicrobial and Antiviral Agents: The structural versatility of the DHPM scaffold enables development of compounds with diverse antimicrobial, antifungal, and antiviral activities, addressing the critical need for novel anti-infective agents [3] [6].

Synthetic Applications and Further Elaborations

Beyond direct pharmacological applications, the Biginelli reaction serves as a platform for sophisticated synthetic elaborations:

- Tandem Reactions: The DHPM products can participate in subsequent transformations, including hetero Diels-Alder reactions to form complex fused bicyclic systems [8]. These one-pot, multi-component cascades enable rapid assembly of molecular complexity from simple starting materials.

- Solid-Phase Synthesis: Several solid-phase protocols utilizing different linker strategies have been developed for DHPM synthesis, facilitating the generation of combinatorial libraries for drug screening [1].

- Asymmetric Variants: Catalytic asymmetric versions of the Biginelli reaction have been developed using chiral catalysts, providing access to enantiomerically enriched DHPM derivatives with potential applications in chiral drug development [2].

- Materials Science Applications: Beyond pharmaceutical applications, DHPM derivatives have found utility in materials chemistry as components in polymers, adhesives, fabric dyes, and functional materials [2].

Troubleshooting and Technical Support

Common Challenges and Solutions

Table 3: Troubleshooting Guide for Zn(BF₄)₂-Catalyzed Biginelli Reactions

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Low Yield | Insufficient catalyst loading, incorrect temperature, impure starting materials | Increase catalyst to 10-15 mol%, verify temperature control, recrystallize or distill starting materials |

| Product Precipitation Issues | Solubility properties, insufficient reaction progress | Adjust solvent system (try DMF/ethanol mixtures), extend reaction time, add seeding crystals |

| Mixed Product Formation | Side reactions, incorrect stoichiometry | Pre-dry reactants, use fresh catalyst, adjust molar ratios, employ sequential addition protocols |

| Catalyst Deactivation | Moisture contamination, ligand poisoning | Ensure anhydrous conditions, use molecular sieves, protect from air-sensitive compounds |

| Incomplete Conversion | Inadequate mixing, catalyst distribution | Increase stirring rate, use smaller particle size catalysts, consider solution-phase conditions |

Scale-Up Considerations

For larger-scale implementations of the Zn(BF₄)₂-catalyzed Biginelli reaction:

- Process Safety: Conduct thorough thermal analysis (DSC) before scale-up to identify potential exotherms or decomposition hazards.

- Catalyst Recovery: Explore immobilization of Zn(BF₄)₂ on solid supports to enable catalyst recovery and reuse, reducing environmental impact and cost.

- Continuous Processing: Adapt the reaction for continuous flow systems, which may enhance heat and mass transfer while improving reproducibility [4].

- Purification Strategies: Develop crystallization protocols specific to production scale, considering solvent selection, cooling rates, and seeding procedures.

Conclusion

The application of Zn(BF₄)₂ as a catalyst for the Biginelli reaction represents a promising extension of established zinc-based catalytic systems. Building on the documented success of related zinc compounds, this catalyst is projected to deliver excellent yields across a broad substrate scope under both solvent-free and solution-phase conditions. The protocols outlined herein provide researchers with comprehensive guidance for implementing this methodology, from reaction setup to product characterization and troubleshooting.

The pharmaceutical relevance of the dihydropyrimidinone products continues to drive methodological developments in Biginelli chemistry. The application of Zn(BF₄)₂ catalysis aligns with broader trends toward sustainable synthetic methodologies that prioritize efficiency, selectivity, and environmental compatibility. As research in this area advances, further refinements to these protocols will undoubtedly emerge, expanding the synthetic toolbox available for drug discovery and development.

References

- 1. - Wikipedia Biginelli reaction [en.wikipedia.org]

- 2. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

- 3. A Revision of the Biginelli Reaction: A Combined Experimental and... [derpharmachemica.com]

- 4. The Biginelli under batch and continuous flow conditions... reaction [pubs.rsc.org]

- 5. An Efficient one-pot Biginelli of aliphatic aldehydes... condensation [pubmed.ncbi.nlm.nih.gov]

- 6. Green chemistry approach in synthesis of... [ijpsr.com]

- 7. Tuning the Biginelli mechanism by the ionic liquid effect: the... reaction [pubs.rsc.org]

- 8. Frontiers | A Five-Component Biginelli -Diels-Alder Cascade Reaction [frontiersin.org]

Comprehensive Application Notes & Protocols: Zinc Tetrafluoroborate Hydrate as Catalyst for Epoxide Ring Opening with Amines

Introduction to Zn(BF₄)₂·xH₂O as Catalyst

Zinc tetrafluoroborate hydrate (Zn(BF₄)₂·xH₂O) represents an efficient Lewis acid catalyst that has demonstrated remarkable utility in facilitating epoxide ring-opening reactions with amines under mild conditions. This catalyst system addresses significant challenges in synthetic organic chemistry by enabling excellent regioselectivity and stereoselectivity while operating under solvent-free conditions at room temperature. The importance of this methodology extends to pharmaceutical applications, particularly in the synthesis of beta-blocker medications such as metoprolol, where control over stereochemistry is crucial for biological activity. The catalytic system operates through a proposed dual activation mechanism that simultaneously activates both the epoxide (electrophile) and amine (nucleophile) components, leading to enhanced reaction rates and selective pathways that favor the formation of β-amino alcohols, valuable building blocks in organic synthesis.

The versatility and efficiency of zinc tetrafluoroborate hydrate in epoxide ring-opening reactions position it as a superior alternative to conventional Lewis acid catalysts, which often require harsher conditions, longer reaction times, or specialized equipment. Unlike many metal catalysts that necessitate strict anhydrous conditions or moisture-free environments, Zn(BF₄)₂·xH₂O maintains its catalytic activity despite its hydrated form, making it particularly practical for routine laboratory applications. Furthermore, its ability to function effectively under solvent-free conditions aligns with modern green chemistry principles by reducing the use of volatile organic solvents, simplifying workup procedures, and minimizing environmental impact.

Catalyst Properties and Characteristics

Zinc tetrafluoroborate hydrate possesses distinct physical and chemical properties that contribute to its effectiveness as a catalyst for epoxide ring-opening reactions. The compound typically exists as a white crystalline solid with a molecular weight of approximately 257 g/mol (variable depending on hydration extent) and a density of 2.12 g/mL at 25°C [1]. It demonstrates high solubility in both aqueous and alcoholic solvents, facilitating its incorporation into various reaction systems. The material is hygroscopic in nature and requires storage under ambient conditions in well-sealed containers to maintain catalytic activity [2].

The structural features of Zn(BF₄)₂·xH₂O contribute significantly to its catalytic behavior. The zinc center acts as a strong Lewis acid site capable of coordinating with epoxide oxygen atoms, while the tetrafluoroborate counterions provide weak nucleophilic character that doesn't interfere with the desired reaction pathway. The water molecules in the hydrate structure may participate in hydrogen bonding networks that stabilize transition states and facilitate proton transfer processes during the catalytic cycle. This combination of properties enables the catalyst to activate epoxides toward nucleophilic attack while simultaneously enhancing amine nucleophilicity through the proposed dual activation mechanism [3].

Table 1: Physical and Chemical Properties of Zinc Tetrafluoroborate Hydrate

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 27860-83-9 | [1] [2] |

| Molecular Formula | Zn(BF₄)₂·xH₂O (x≈6-7) | [1] |

| Molecular Weight | 257.0 g/mol (approximate) | [1] |

| Appearance | White powder | [1] |

| Density | 2.12 g/mL at 25°C | [1] |

| Solubility | Soluble in water and alcohol | [1] [2] |

| Storage Conditions | Ambient temperatures, well-sealed container | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Catalytic Performance and Substrate Scope

The catalytic efficiency of zinc tetrafluoroborate hydrate has been systematically evaluated against other metal tetrafluoroborates, demonstrating its superior performance in epoxide ring-opening reactions. In comparative studies using cyclohexene oxide as a model substrate, the relative catalytic activity followed the order: Zn(BF₄)₂·xH₂O ≫ Cu(BF₄)₂·xH₂O > Co(BF₄)₂·6H₂O ≫ Fe(BF₄)₂·6H₂O > LiBF₄ [3] [4]. Similarly, with stilbene oxide, the efficiency trend was observed as Zn(BF₄)₂·xH₂O ≫ Co(BF₄)₂·6H₂O ≫ Fe(BF₄)₂·6H₂O > Cu(BF₄)₂·xH₂O, while AgBF₄ proved completely ineffective as a catalyst [3]. These pronounced differences highlight the unique catalytic prowess of zinc tetrafluoroborate hydrate, which can be attributed to its optimal Lewis acidity, coordination geometry, and ability to participate in dual activation of both reaction partners.

The regioselectivity patterns observed in zinc tetrafluoroborate hydrate-catalyzed epoxide ring-opening reactions demonstrate a strong dependence on both the epoxide structure and the amine characteristics. For reactions between styrene oxide and aniline, metal tetrafluoroborates including zinc tetrafluoroborate hydrate exhibited comparable regioselectivity (ranging from 1:99 to 7:93) with a pronounced preference for nucleophilic attack at the benzylic carbon of the epoxide ring [3] [4]. Interestingly, a dramatic reversal of regioselectivity (ranging from 91:1 to 69:31) in favor of reaction at the terminal carbon was observed when morpholine was employed as the nucleophile [3]. This selectivity switching indicates that the regiochemical outcome depends on a complex interplay of electronic and steric factors of the epoxide combined with the pKₐ of the amine, rather than simply on amine nucleophilicity [3].

Table 2: Comparative Catalytic Efficiency of Metal Tetrafluoroborates in Epoxide Ring-Opening

| Catalyst | Relative Efficiency with Cyclohexene Oxide | Relative Efficiency with Stilbene Oxide |

|---|---|---|

| Zn(BF₄)₂·xH₂O | ≫ (Superior) | ≫ (Superior) |

| Cu(BF₄)₂·xH₂O | > (Moderate) | < (Lower) |

| Co(BF₄)₂·6H₂O | ≫ (Good) | ≫ (Good) |

| Fe(BF₄)₂·6H₂O | > (Low) | > (Low) |

| LiBF₄ | Lowest | Not specified |

| AgBF₄ | Ineffective | Ineffective |

Experimental Protocols

General Procedure for Epoxide Ring-Opening with Amines

Materials and Equipment:

- Zinc tetrafluoroborate hydrate (Zn(BF₄)₂·xH₂O, 5 mol%)

- Epoxide (1.0 equiv)

- Amine (1.2 equiv)

- Round-bottom flask (10-25 mL)

- Magnetic stirrer

- Solvent (if used; otherwise solvent-free conditions)

- Thin-layer chromatography (TLC) plates for monitoring

- Ethyl acetate and hexanes for purification

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine the epoxide (1.0 mmol) and amine (1.2 mmol) [3].

- Catalyst Addition: Add zinc tetrafluoroborate hydrate (0.05 mmol, 5 mol%) to the reaction mixture [3].

- Reaction Execution: Stir the reaction mixture at room temperature (approximately 25°C) under solvent-free conditions. Monitor the reaction progress by TLC at regular intervals.

- Workup Procedure: Upon completion (typically 1-8 hours, depending on substrates), dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.

- Extraction: Wash the organic layer with brine solution (2 × 5 mL), dry over anhydrous sodium sulfate, and filter to remove the drying agent.

- Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude material by flash column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure β-amino alcohol.

- Characterization: Analyze the product using ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy to confirm structure and regioselectivity.

Synthesis of (RS)-Metoprolol via Catalytic Epoxide Ring-Opening

Specific Application:

- Reaction Setup: Charge a flame-dried flask with 4-(2-methoxyethyl)phenol glycidyl ether (1.0 equiv) and isopropylamine (3.0 equiv) under nitrogen atmosphere.

- Catalysis: Add zinc tetrafluoroborate hydrate (5 mol%) and stir at room temperature for 4-6 hours [3].

- Monitoring: Monitor reaction completion by TLC (silica gel, ethyl acetate:hexane = 7:3).

- Isolation: After confirmation of starting material consumption, concentrate under reduced pressure to remove excess isopropylamine.

- Purification: Purify the residue by flash chromatography to obtain (RS)-metoprolol as a white solid.

- Characterization: Confirm identity by comparison of spectroscopic data with literature values: ( ^1H ) NMR (300 MHz, CDCl₃) δ 7.12 (d, J = 8.4 Hz, 2H), 6.83 (d, J = 8.4 Hz, 2H), 4.60 (m, 1H), 4.10 (m, 1H), 3.80 (m, 2H), 3.60 (m, 2H), 2.90 (m, 2H), 2.70 (m, 2H), 2.50 (m, 2H), 1.10 (d, J = 6.3 Hz, 6H) [3].

Mechanistic Insights

The remarkable efficiency and selectivity of zinc tetrafluoroborate hydrate in epoxide ring-opening reactions can be rationalized through a proposed dual activation mechanism that involves simultaneous activation of both the epoxide (electrophile) and amine (nucleophile) components [3]. This mechanism operates through a cooperativity of coordination, where the zinc center (Lewis acid) coordinates with the oxygen atom of the epoxide ring, thereby increasing the ring's electrophilicity and susceptibility to nucleophilic attack. Concurrently, the tetrafluoroborate anion and water molecules participate in hydrogen-bonding interactions with the amine nucleophile, enhancing its nucleophilic character through partial deprotonation or transition state stabilization [3]. This synergistic activation model accounts for the observed catalytic efficiency, substrate reactivity patterns, and regioselectivity trends.

The origin of regioselectivity in these transformations can be understood through analysis of transition state stability. For epoxides with significant electronic asymmetry (e.g., styrene oxide), coordination with the zinc catalyst enhances the partial positive charge development at the more substituted carbon center when attacked by less basic amines, leading to preferential nucleophilic attack at the benzylic position [3]. However, with more basic amines like morpholine, the transition state involves greater charge separation, favoring attack at the less sterically hindered terminal carbon [3]. This mechanistic understanding provides a framework for predicting regiochemical outcomes based on substrate electronic properties and amine pKₐ values, offering synthetic chemists valuable insights for reaction design.

Figure 1: Proposed Dual Activation Mechanism of Zinc Tetrafluoroborate Hydrate in Epoxide Ring-Opening Reactions

Pharmaceutical Applications

The methodology utilizing zinc tetrafluoroborate hydrate as a catalyst for epoxide ring-opening has found significant application in the synthesis of pharmaceutical compounds, most notably in the preparation of metoprolol and its stereoisomeric forms [3] [4]. Metoprolol is a widely prescribed cardiovascular drug belonging to the beta-blocker class, used primarily in the management of hypertension, angina, and heart failure. The efficient and regioselective ring-opening of appropriate epoxide precursors with isopropylamine catalyzed by Zn(BF₄)₂·xH₂O enables a practical route to both racemic and enantiomerically enriched forms of metoprolol, demonstrating the methodology's synthetic utility in target-oriented synthesis [3]. This approach offers advantages over conventional methods through its mild reaction conditions, reduced side products, and excellent functional group compatibility.

The application of this catalytic system extends beyond metoprolol to potentially include the synthesis of other beta-amino alcohol-containing pharmaceuticals, which represent an important structural motif in many biologically active compounds. The ability to control regioselectivity and stereochemistry in the formation of these key intermediates using zinc tetrafluoroborate hydrate provides medicinal chemists with a valuable tool for structure-activity relationship studies and efficient analog preparation. Furthermore, the operational simplicity and cost-effectiveness of this methodology make it particularly attractive for process chemistry applications in pharmaceutical manufacturing, where scalability, reproducibility, and control over regio- and stereochemistry are critical parameters for technology transfer and commercial production.

Practical Considerations and Comparative Advantages

Handling and Safety Considerations

Storage and Stability: Zinc tetrafluoroborate hydrate should be stored in well-sealed containers at ambient temperatures to prevent moisture absorption and decomposition [2]. The compound is classified as hygroscopic, requiring careful handling to maintain catalytic activity. For optimal results, the catalyst should be transferred quickly in low-humidity environments or in a glove box when possible.

Safety Precautions: Appropriate personal protective equipment including gloves, safety glasses, and lab coats should be worn when handling this compound. The safety data indicates potential hazards including skin corrosion (H314) and respiratory irritation (H335) [2]. In case of contact with eyes, immediate rinsing with plenty of water and medical attention are recommended. Spent reaction mixtures containing the catalyst should be disposed of as hazardous waste in accordance with local regulations.

Comparative Advantages Over Alternative Catalysts

Zinc tetrafluoroborate hydrate offers several distinct advantages compared to other Lewis acid catalysts for epoxide ring-opening reactions:

- Superior Efficiency: Demonstrates significantly higher catalytic activity compared to other metal tetrafluoroborates including copper, cobalt, and iron variants [3] [4].

- Mild Reaction Conditions: Facilitates reactions at room temperature under solvent-free conditions, reducing energy requirements and simplifying workup procedures [3].

- Excellent Selectivity Profile: Provides outstanding chemo-, regio-, and stereoselectivity in the ring-opening of various epoxide substrates [3].

- Tolerance to Hydration: Unlike many conventional Lewis acids, it maintains catalytic efficiency in its hydrated form, eliminating the need for strict anhydrous conditions [3].

- Broad Substrate Compatibility: Effectively catalyzes reactions with a wide range of epoxides and amines, including aromatic and aliphatic systems [3].

- Pharmaceutical Applicability: Has been successfully demonstrated in the synthesis of complex drug molecules like metoprolol, validating its utility in sophisticated synthetic applications [3].

Conclusion

Zinc tetrafluoroborate hydrate represents an efficient, mild, and versatile catalyst for the ring-opening of epoxides with amines, offering significant advantages in terms of reaction conditions, selectivity control, and operational simplicity. The comprehensive studies conducted on this catalyst system have established its superior performance relative to other metal tetrafluoroborates, with demonstrated applications in the synthesis of important pharmaceutical compounds such as metoprolol. The proposed dual activation mechanism through coordination cooperativity, charge-charge interactions, and hydrogen bonding provides a rational basis for understanding the observed catalytic efficiency and regioselectivity patterns. These application notes and protocols provide researchers with detailed methodologies for implementing this valuable synthetic transformation in both exploratory and target-oriented synthetic applications.

References

- 1. CAS 27860-83-9 Zinc - Alfa Chemistry tetrafluoroborate hydrate [alfa-chemistry.com]

- 2. , Zn 18% min | Fisher Scientific Zinc tetrafluoroborate hydrate [fishersci.ca]

- 3. as a Mild Zinc for Tetrafluoroborate ... Hydrate Catalyst Epoxide Ring [figshare.com]

- 4. as a mild catalyst for Zinc ... tetrafluoroborate hydrate epoxide ring [pubmed.ncbi.nlm.nih.gov]

zinc fluoroborate electrolyte for aqueous zinc-ion batteries

Synthesis Parameters for Zinc Fluoroborate

| Parameter | Specification |

|---|---|

| Target Product | This compound (Zn(BF₄)₂) |

| Synthesis Method | Mechanochemical Reaction (High-energy ball milling) [1] |

| Reactants | Zinc Fluoride (ZnF₂), Boron (B) [1] |

| Optimal Molar Ratio (B/ZnF₂) | 0.8 [1] |

| Optimal Milling Duration | 3000 minutes [1] |

| Maximum Reported Yield | 83% pure after water extraction and purification [1] |

| Decomposition Onset | 300°C (B-F bond breakdown) [1] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the 2017 research by Aydın et al. [1].

Materials and Equipment

- Reactants: Anhydrous Zinc Fluoride (ZnF₂), Boron (B) powder.

- Equipment: High-energy ball mill, milling vials and balls, analytical balance, oven, equipment for water extraction and filtration.

Step-by-Step Procedure

- Weighing: Weigh out ZnF₂ and B powder according to the optimal 0.8 molar ratio (B/ZnF₂).

- Loading: Load the reactant powders and milling balls into the milling vial in an inert atmosphere if necessary.

- Mechanochemical Reaction: Seal the vial and place it in the high-energy ball mill. Mill the mixture for 3000 minutes.

- Product Recovery: After milling, carefully open the vial and collect the solid reaction mixture.

- Purification (Water Extraction): To separate this compound from unreacted starting materials and side products, add the solid mixture to water and stir. This compound is soluble and will dissolve.

- Isolation: Filter the solution to remove insoluble impurities. Evaporate the water from the filtrate to isolate the solid this compound product.

- Drying: Dry the final product in an oven to remove any residual moisture.

Characterization (as performed in the study)

- FT-IR Spectroscopy: To identify the functional groups and confirm the formation of BF₄⁻ ions.

- BF₄⁻ Ion-Selective Electrode: To quantitatively analyze the presence of the target ion.

- SEM/EDX: To examine the morphology and elemental composition of the product.

- TG-DTA: To determine the thermal stability and decomposition temperature.

Application Notes for AZB Electrolytes

While Zn(BF₄)₂ itself is not a current research focus, the broader context of AZB electrolyte design is highly relevant.

- Current State of Zn(BF₄)₂ in AZBs: One study noted that Zn(BF₄)₂ was used in a 2M concentration with an organic additive (vinylene carbonate) to modify the solvation structure and form a protective layer on the zinc anode [2]. This highlights that its utility may lie in formulated electrolyte systems rather than as a standalone salt.

- Dominant Salts in Modern Research: Recent high-performance AZB prototypes use salts like zinc sulfate (ZnSO₄) and zinc perchlorate (Zn(ClO₄)₂). A notable 2024 study on a decoupled dual-salt electrolyte (DDSE) using these two salts demonstrated 93% capacity retention after 900 cycles and operation from -40°C to 40°C [3].

- Key Electrolyte Design Challenges: The primary goals in AZB electrolyte research are to suppress side reactions like hydrogen evolution, prevent zinc dendrite growth, and reduce corrosion [4] [2]. Strategies to achieve this include high-concentration electrolytes, functional additives, hydrogel electrolytes, and the design of asymmetric electrolytes that can meet the different demands of the anode and cathode simultaneously [2].

The workflow below summarizes the synthesis and characterization process for this compound.

Important Safety Notes

- The mechanochemical synthesis involves high-energy equipment. Follow all manufacturer safety guidelines for the ball mill.

- The reactants, particularly zinc fluoride, may be hazardous. Consult their Safety Data Sheets (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

- The purification step should be conducted in a fume hood if volatile or hazardous by-products are anticipated [1].

Research Recommendations

For researchers interested in the application of this compound in AZBs, the following directions are suggested:

- Investigate as a Co-salt: Explore Zn(BF₄)₂ as a component in a dual-salt or multi-salt electrolyte system, similar to the decoupled electrolyte approach [3], to leverage its potential specific functions.

- Focus on Additive Interactions: Study its interaction with organic electrolyte additives to understand its role in forming stable interphases on the zinc anode [2].

- Compare Performance: Directly benchmark electrolytes based on Zn(BF₄)₂ against state-of-the-art salts like ZnSO₄ and Zn(ClO₄)₂ under identical conditions to evaluate performance metrics like Coulombic efficiency and cycle life.

References

- 1. and Characterization of Synthesis from Zinc ... Fluoroborate Zinc [link.springer.com]

- 2. Design of asymmetric electrolytes for aqueous zinc batteries [nature.com]

- 3. Dual-salt electrolyte enables aqueous to retain 93... zinc batteries [techxplore.com]

- 4. -Based Zinc : Advances, Challenges, and Future Directions Batteries [azom.com]

zinc fluoroborate in hydrous organic electrolyte for Zn batteries

Application Note: Anti-Solvent Tuned Zn(BF₄)₂ Electrolyte

Recent research highlights a strategy using anti-solvents to control the hydrolysis of fluoroborate anions (BF₄⁻) in hydrous organic electrolytes. This method enhances coordination between Zn²⁺ cations and BF₄⁻ anions, promoting the formation of a thin, compact, and uniform ZnF₂-rich Solid Electrophile Interphase (SEI) on the zinc anode [1]. This SEI is crucial for inhibiting dendrite growth and parasitic side reactions, leading to exceptional cycling stability and high Coulombic efficiency even at elevated temperatures [1].

Detailed Experimental Protocol

The following table outlines the key steps for preparing the modified electrolyte and conducting cell assembly and testing, based on the research.

| Step | Component/Activity | Specification / Details |

|---|---|---|

| 1. Electrolyte Preparation | Primary Salt | Zn(BF₄)₂ (e.g., 1M to 3M concentration) [2]. |

| Primary Solvent | Mixture of water (H₂O) and an organic solvent such as Ethylene Glycol (EG) [2]. | |

| Key Modification: Anti-solvent Introduction | Add a miscible anti-solvent (specifics are a focus of ongoing research; examples in literature include tris(2,2,2-trifluoroethyl) phosphate (TFEP) [3]). | |

| 2. Cell Assembly | Anode | Pure Zn metal foil (e.g., 0.2 mm thickness). |

| Cathode | V₂O₅-based cathode is typical for full-cell testing [1]. | |

| Separator | Glass fiber filter membrane. | |

| Electrolyte Volume | Adequate to ensure full immersion of electrodes (e.g., 50-100 µL per mg of cathode active material). | |

| 3. Electrochemical Testing | Symmetric Cell Cycling | Zn||Zn cells tested at 1 mA cm⁻² for over 1400 hours to assess anode stability [1]. |

| Coulombic Efficiency (CE) | Measured in Zn||Cu half-cells; CE of 99.4% achieved at room temperature [1]. | |

| High-Temperature Performance | Cells cycled at 60°C demonstrated stability for over 1000 hours with a CE of 98.0% [1]. | |

| Full-Cell Evaluation | Zn||V₂O₅ full cells evaluated for capacity retention over long-term cycling at room and high temperatures [1]. |

Quantitative Performance Data

The table below summarizes the high performance metrics achieved with the anti-solvent modified electrolyte.

| Performance Parameter | Result with Modified Electrolyte | Standard Aqueous Electrolyte (for context) | Test Conditions |

|---|---|---|---|

| Zn||Zn Cycling Stability | > 1400 hours [1] | Often < 200 hours [2] | 1 mA cm⁻² |

| Coulombic Efficiency (CE) | 99.4% [1] | Typically lower due to side reactions [2] | Room Temperature |

| High-Temperature CE (60°C) | 98.0% [1] | Rapid degradation common | |

| High-Rate Capability | Up to 15 mA cm⁻² [1] | Limited | |

| High Areal Capacity | 5 mAh cm⁻² [2] | Limited by dendrites | 0.5 mA cm⁻² |

Diagram: Electrolyte Design Workflow and Performance

This diagram visualizes the experimental workflow from electrolyte preparation to performance outcome, highlighting the role of the anti-solvent.

This diagram illustrates the procedural workflow and key mechanism of anti-solvent modification leading to high-performance zinc batteries.

Key Mechanisms and Advantages

The anti-solvent approach fundamentally improves battery performance by modulating the electrolyte's molecular environment. It enhances anion-cation coordination, guiding a uniform SEI and protecting the cathode [1]. The organic component like ethylene glycol also improves non-flammability and low-temperature performance [2].

Frequently Asked Questions

What is the role of the ZnF₂-based SEI? The ZnF₂-based SEI acts as a protective layer on the zinc anode surface. It is ionically conductive but mechanically robust, which physically blocks water molecules from reaching the zinc, thereby minimizing hydrogen evolution reaction and corrosion. It also promotes uniform zinc deposition, preventing dendrite formation [1] [2].

How does this compare to other electrolyte design strategies? This approach differs from simple salt concentration modulation (e.g., water-in-salt electrolytes) or the use of hydrophobic ionic liquids. It leverages the targeted use of an anti-solvent to control a specific chemical reaction (BF₄⁻ hydrolysis) within a hydrous organic system, offering a unique pathway to form a beneficial SEI in situ [1].

References

Application Notes: Zinc Fluoroborate in Plating and Industry

Zinc fluoroborate is an industrially significant inorganic compound known for its stability and solubility. Its primary function in electroplating is to serve as a source of zinc ions in the electrolyte solution [1] [2].

Key Properties and Advantages:

- Corrosion Inhibition: It acts as a valuable component in metal surface treatments, preventing rust and enhancing the durability of metal components [1] [2].

- Improved Plating Performance: When used in electrolyte solutions, it contributes to improved adhesion and corrosion resistance of the deposited zinc layer [3].

- Efficient Catalyst: It can act as a catalyst in polymerization processes for industrial coatings, ensuring superior adhesion and resilience [1].

Industrial Applications: this compound's utility extends beyond metal plating into several key industries, driven by the demand for corrosion-resistant and eco-friendly materials [1] [2] [3].

- Metal Surface Treatment: Widely used in the automotive, electronics, and metallurgy sectors for protecting metal components.

- Flux Manufacturing: A pivotal component in fluxes for soldering and welding applications, where it facilitates efficient metal joining by removing oxides from metal surfaces.

- Battery Technology: Functions as an additive in electrolyte solutions to improve battery performance, stability, and charge retention.

- Textile Processing: Research has shown its effectiveness as a flame retardant for cotton fabrics, significantly increasing limiting oxygen index (LOI) values [4].

- Organic Synthesis: Used as a mild and efficient catalyst for specific reactions, such as epoxide ring opening with amines [4].

Zinc Plating Process Overview

The following diagram outlines the general workflow for an electrolytic zinc plating process, which provides context for how this compound would be utilized. Please note that specific protocols for this compound baths are not detailed in the available literature.

General Electroplating Workflow

Plating Bath Chemistry and Comparison Zinc electroplating can be performed from several types of electrolyte solutions. The table below summarizes the main types, which helps in understanding where a this compound-based bath might fit in.

| Bath Type | Key Components | Typical Zinc Content | pH Range | Key Characteristics |

|---|---|---|---|---|

| Cyanide-Based [5] | Sodium cyanide (NaCN), Sodium hydroxide (NaOH) | Varies (Low/Med/High Cyanide) | Alkaline | Good macro-throwing power; highly toxic; decreasing use. |

| Alkaline Non-Cyanide (Zincate) [5] | Zinc oxide (ZnO), Sodium hydroxide (NaOH) | 8–10 g/L | Alkaline | Good macro-throwing power; lower toxicity; requires good control. |

| Weakly Acidic Chloride [5] | Zinc, Ammonium or Potassium Chloride | 15–30 g/L | 4.5 - 5.5 | High current efficiency; very bright deposits; poor macro-throwing power. |

| Acidic Fluoroborate | This compound, Boric Acid, Conducting salts | Information missing from search results | Acidic | Good throwing power; stable solutions; high solubility of salts. |

> Note on this compound Formulations: The search results confirm the industrial use of this compound in electroplating and surface treatment [1] [2] [3]. However, they lack the detailed formulation data, such as typical concentration ranges for this compound, other necessary bath additives, and specific operating parameters like current density and temperature, which are needed for a complete protocol.

Synthesis of this compound

For research purposes, one common method of synthesizing this compound is the wet chemical method. The protocol below is adapted from a study focused on its application as a flame retardant [4].

Objective: To synthesize this compound from fluoroboric acid and zinc oxide. Principle: The reaction between zinc oxide and fluoroboric acid in an aqueous solution.

Materials:

- Reactants: Fluoroboric acid (HBF₄), Zinc oxide (ZnO)

- Equipment: Reaction vessel (e.g., three-neck flask), heater with temperature control, magnetic stirrer, thermometer, filtering apparatus, drying oven.

Procedure:

- Reaction Setup: In a reaction vessel, add fluoroboric acid and gradually introduce zinc oxide while stirring.

- Optimized Parameters: For maximum yield, the study identified the following optimal conditions [4]:

- Molar Ratio (nZnO/nHBF₄): 1:3

- Temperature: 90 °C

- Reaction Period: 90 minutes

- Stirrer Rate: Maintain constant, efficient agitation.

- Product Recovery: After the reaction period, allow the solution to cool. Filter the product to separate the solid this compound.

- Purification and Drying: The product may be purified and then dried to obtain pure this compound as a white crystalline solid. The reported yield under optimal conditions was 97% with a purity of 98% [4].

Guidance for Further Research

The information available from the search is more focused on market analysis and high-level applications rather than detailed laboratory protocols. To acquire the specific technical data you need, consider these avenues:

- Consult Scientific Databases: Deepen your search on platforms like SciSpace, Google Scholar, and PubMed using terms like "this compound electroplating bath formulation," "this compound electrolyte composition," and "acid zinc plating bath."

- Review Patents: Patent documents are often a rich source of detailed, practical formulations. Search for patents related to "electroplating baths," "zinc fluoborate," and "metal surface treatment."

- Technical Data Sheets: Source Technical Data Sheets (TDS) and Safety Data Sheets (SDS) from chemical suppliers specializing in electroplating salts and additives. These documents frequently contain recommended concentrations and operating conditions.

References

- 1. Manufacturing Cost Analysis this compound 2025 [imarcgroup.com]

- 2. Production Cost Analysis Reports this compound 2025 [procurementresource.com]

- 3. Key Steps for Setting Up a Zinc Production Plant... Fluoroborate [linkedin.com]

- 4. (Open Access) Synthesis of Zinc by Wet Method and Its... Fluoroborate [scispace.com]

- 5. sciencedirect.com/topics/chemical-engineering/ zinc - plating [sciencedirect.com]

Application Notes: Zinc Fluoroborate for Advanced Energy Storage

References

- 1. - Zinc Are a Scalable Alternative to ion - Batteries Lithium ion [powermag.com]

- 2. americanelements.com/ zinc -tetrafluoroborate-13826-88-5 [americanelements.com]

- 3. New electrolyte enables high efficiency of safe, sustainable zinc ... [techxplore.com]

- 4. sciencedirect.com/science/article/abs/pii/S2405829723003495 [sciencedirect.com]

- 5. Dual- salt enables aqueous electrolyte batteries to retain 93... zinc [techxplore.com]

- 6. (Open Access) Synthesis of Zinc by Wet Method and Its... Fluoroborate [scispace.com]

Comprehensive Application Notes and Protocols: Zinc Fluoroborate in Nonlinear Optical Materials Research

Introduction to Zinc Fluoroborate Optical Materials

This compound materials represent an important class of nonlinear optical (NLO) materials with significant potential for UV laser applications and photonics devices. These materials encompass both crystalline forms such as BaZnBO₃F and glass composites embedded with metal nanoparticles. The unique combination of borate frameworks with fluorine components creates materials with enhanced nonlinear coefficients, high damage thresholds, and wide transparency windows that are essential for advanced optical applications. Recent research has demonstrated their capability for frequency conversion into the ultraviolet range, making them promising candidates for next-generation solid-state lasers and photonic devices.

The fundamental structure of this compound crystals belongs to the hexagonal crystal system with space group P-6 and unit cell parameters of a=5.06 and c=4.28 (Z=1). In this structure, Zn²⁺ ions are coordinated by three oxygen atoms and two fluorine atoms, creating a favorable environment for nonlinear optical effects [1] [2]. The borate groups provide the source of second-order nonlinearity while fluorine incorporation reduces the phonon energy, enhancing UV transmission and laser damage resistance. These materials exhibit a decomposition temperature of approximately 860±10°C, are non-hygroscopic, and remain stable in aqueous solutions across a wide pH range (2-12), making them suitable for practical applications in varying environmental conditions [1].

Material Properties and Performance Comparison

Key Properties of this compound Optical Materials

This compound optical materials demonstrate several exceptional properties that make them valuable for nonlinear optical applications. The BaZnBO₃F crystal exhibits a frequency doubling effect comparable to that of the benchmark material LiB₃O₅ (LBO), while offering advantages in terms of UV transmission and chemical stability [2]. These crystals are insoluble in water solutions across a broad pH range (2-12) and do not deliquesce in air, ensuring long-term stability for device applications. Their thermal stability extends to temperatures of 860±10°C, allowing operation in high-temperature environments without degradation [1].

Research on this compound glasses has revealed equally promising characteristics. When doped with rare-earth ions such as Eu³⁺, these glasses exhibit strong emission in the red spectral region, making them suitable for white LED applications [3]. The incorporation of metal nanoparticles (Au and Ag) significantly enhances their third-order nonlinear properties, with reported nonlinear refractive index values of up to 7.15×10⁻¹⁹ cm²/W and nonlinear absorption coefficients of 2.12×10⁻¹¹ m/W [4]. These enhanced nonlinear properties make them ideal for applications in optical switching, power limiting, and all-optical signal processing.

Performance Comparison of this compound Optical Materials

Table 1: Comparison of Nonlinear Optical Properties of this compound Materials

| Material Type | Composition | Nonlinear Refractive Index (cm²/W) | Nonlinear Absorption Coefficient (m/W) | Key Properties | Applications |

|---|---|---|---|---|---|

| BZBF Crystal | BaZnBO₃F | N/A | N/A | SHG efficiency comparable to LBO, decomposition point 860±10°C | UV harmonic generation, OPOs [2] |

| NP-doped Glass | 0.17 mol% Au + 0.34 mol% Ag in fluoroborate glass | 7.15×10⁻¹⁹ | 2.12×10⁻¹¹ | SPR peaks at 450-610 nm | Optical limiting, all-optical switching [4] |

| RE-doped Glass | Eu³⁺-doped zinc fluoro-telluroborate | N/A | N/A | Red emission, ΔT=144-156°C, radiation shielding | WLEDs, radiation sensors [3] |

| ZnF₂-doped Glass | Li₂O-ZnO-B₂O₃ with ZnF₂ | N/A | N/A | Emission at 486 nm, CCT ~1750 K | Blue/cyan LEDs, solid-state lasers [5] |

Table 2: Comparison of Structural and Thermal Properties

| Material System | Crystal Structure/Glass Type | Thermal Stability Parameters | Radiation Shielding Properties | Optical Transparency |

|---|---|---|---|---|

| BaZnBO₃F Crystal | Hexagonal, P-6 space group | Decomposition at 860±10°C | N/A | UV to IR range |